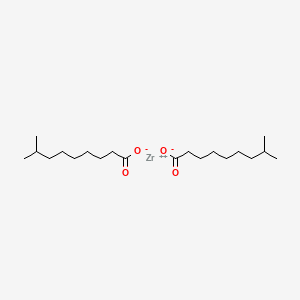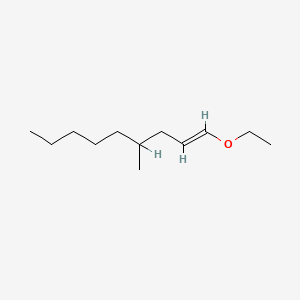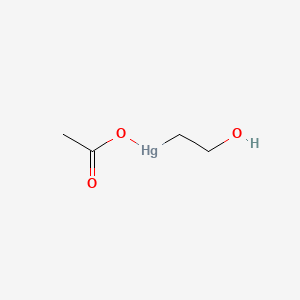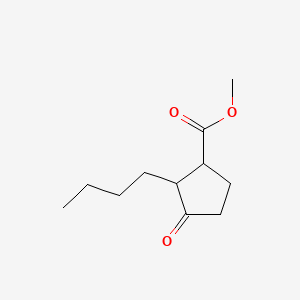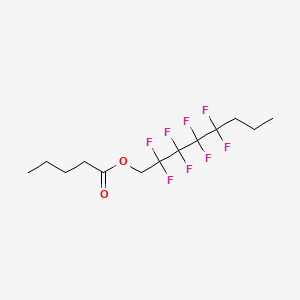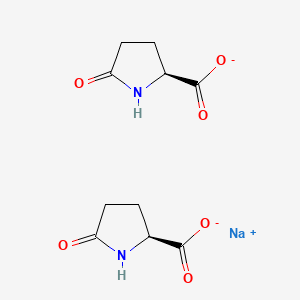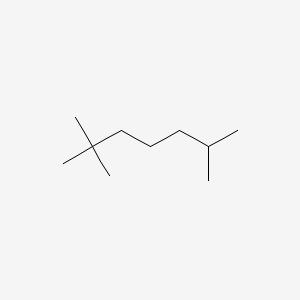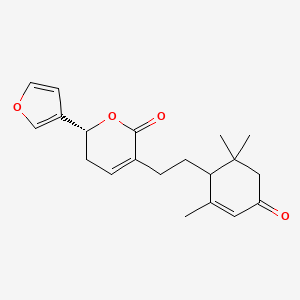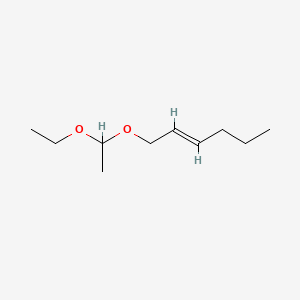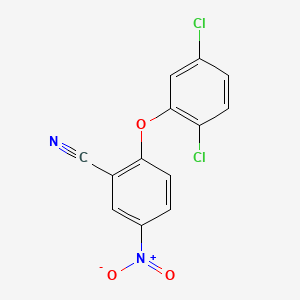
1,11-Tridecadiene-3,5,7,9-tetrayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Tridecadiene-3,5,7,9-tetrayne is an organic compound with the molecular formula C₁₃H₈. It belongs to the class of polyacetylenes, which are characterized by multiple carbon-carbon triple bonds. This compound is notable for its unique structure, which includes alternating double and triple bonds, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1,11-Tridecadiene-3,5,7,9-tetrayne typically involves the use of specific organic reactions that can introduce multiple triple bonds into the carbon chain. One common method involves the coupling of terminal alkynes using palladium-catalyzed reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,11-Tridecadiene-3,5,7,9-tetrayne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,11-Tridecadiene-3,5,7,9-tetrayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in the field of biochemistry, particularly in understanding the interactions of polyacetylenes with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism by which 1,11-Tridecadiene-3,5,7,9-tetrayne exerts its effects involves its interaction with various molecular targets. The compound’s multiple triple bonds allow it to participate in a range of chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex structures with unique properties. The pathways involved in these processes are still being studied, but they are believed to involve the activation of specific enzymes and the formation of reactive intermediates .
Comparación Con Compuestos Similares
1,11-Tridecadiene-3,5,7,9-tetrayne can be compared with other polyacetylenes, such as:
1,3-Tridecadiene-5,7,9,11-tetrayne: Similar in structure but with different positions of the double and triple bonds.
This compound (Z): A stereoisomer with a different spatial arrangement of the bonds.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which gives it distinct chemical and physical properties compared to its isomers and other polyacetylenes .
Propiedades
Número CAS |
2345-16-6 |
|---|---|
Fórmula molecular |
C13H8 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |
InChI |
InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clave InChI |
KBEMPFYJJCTZIG-GQCTYLIASA-N |
SMILES isomérico |
C/C=C/C#CC#CC#CC#CC=C |
SMILES canónico |
CC=CC#CC#CC#CC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


